molecular formula C7H4N4 B1346686 1,1,3,3-Propanetetracarbonitrile CAS No. 3695-98-5

1,1,3,3-Propanetetracarbonitrile

Cat. No.: B1346686
CAS No.: 3695-98-5
M. Wt: 144.13 g/mol
InChI Key: QHNAZGXMVZNHLI-UHFFFAOYSA-N
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Description

1,1,3,3-Propanetetracarbonitrile, also known as 1,1,3,3-tetracyanopropane, is an organic compound with the molecular formula C₇H₄N₄. It is characterized by the presence of four nitrile groups attached to a central propane backbone. This compound is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis .

Scientific Research Applications

1,1,3,3-Propanetetracarbonitrile finds applications in various scientific research fields, including:

Biochemical Analysis

Biochemical Properties

1,1,3,3-Propanetetracarbonitrile plays a significant role in biochemical reactions, particularly in the preparation of highly reactive vinylidene cyanide monomers through pyrolysis at elevated temperatures (180-250°C) . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of desired products. For instance, the Knoevenagel reaction between formaldehyde and malonitrile in the presence of β-alanine results in the formation of this compound . This interaction highlights the compound’s role in catalyzing and stabilizing intermediate states during chemical transformations.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular function . Additionally, this compound has been observed to impact cell signaling pathways, potentially modulating the activity of key signaling molecules and receptors. These effects can result in changes in cellular behavior, such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity . For example, this compound may inhibit certain enzymes involved in metabolic pathways, leading to a decrease in the production of specific metabolites. Conversely, it can also activate enzymes that promote the synthesis of desired products. These binding interactions are crucial for understanding the compound’s effects on cellular processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade into different products, which can have varying effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular behavior. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation The compound can influence metabolic flux, leading to changes in the levels of specific metabolites For example, this compound may be metabolized by enzymes that convert it into reactive intermediates, which can then participate in further biochemical reactions

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, where it is then distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, affecting cellular processes such as signaling and metabolism.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications.

Preparation Methods

1,1,3,3-Propanetetracarbonitrile can be synthesized through the Knoevenagel reaction between formaldehyde and malononitrile in the presence of β-alanine as a base . The reaction conditions typically involve:

    Reactants: Formaldehyde and malononitrile

    Catalyst/Base: β-alanine

    Temperature: Room temperature to slightly elevated temperatures

    Solvent: Often conducted in an aqueous or organic solvent

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1,1,3,3-Propanetetracarbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile groups can be oxidized under specific conditions to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile groups can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, aryl halides

Major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

1,1,3,3-Propanetetracarbonitrile can be compared with other similar compounds, such as:

    1,1,2,2-Tetracyanoethane: Similar structure but with two carbon atoms in the backbone.

    1,1,2,2-Tetracyanopropane: Similar structure but with different positioning of nitrile groups.

The uniqueness of this compound lies in its specific arrangement of nitrile groups, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

propane-1,1,3,3-tetracarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4N4/c8-2-6(3-9)1-7(4-10)5-11/h6-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNAZGXMVZNHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C#N)C#N)C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190448
Record name 1,1,3,3-Propanetetracarbonitrile
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Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3695-98-5
Record name 1,1,3,3-Tetracyanopropane
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Record name 1,1,3,3-Propanetetracarbonitrile
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Record name Methylenedimalononitrile
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Record name 1,1,3,3-Propanetetracarbonitrile
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Q & A

Q1: How do the 1,1,3,3-propanetetracarbonitrile derivatives, specifically 2-(methylthio)-1,1,3,3-propanetetracarbonitrile (tcnsMe-) and 2-(ethylthio)-1,1,3,3-propanetetracarbonitrile (tcnsEt-), interact with the Cu(I) bimetallic units, and what are the structural outcomes?

A1: The tcnsMe- and tcnsEt- ligands, being tetradentate cyanocarbanions, interact with the Cu(I) bimetallic units ({Cu2(dppm)2} and {Cu2(dppa)2}) through their cyano groups. [] Each cyanocarbanion coordinates to multiple copper centers, effectively acting as bridging ligands. This bridging behavior leads to the formation of extended structures rather than discrete metallacycles observed with pseudohalide linkers. Specifically, the reactions yield three distinct ladder-like one-dimensional coordination polymers and one octametallic metallacycle. [] The variations in the resulting structures are attributed to the subtle interplay between ligand length, steric hindrance, and the formation of noncovalent interactions. []

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